Guaiacylglycerol-beta-guaiacyl ether
Overview
Description
Guaiacylglycerol-beta-guaiacyl ether is a compound with the molecular formula C17H20O6 and a molecular weight of 320.34 g/mol . It is a glycerol ether in which guaiacyl and guaiacylglycerol subunits are joined by an arylglycerol-beta-aryl (beta-O-4) linkage . This compound is often used as a model for studying the beta-O-4 linkages in lignin, a complex biopolymer found in plant cell walls .
Mechanism of Action
Target of Action
Guaiacylglycerol-beta-guaiacyl ether (Gβ2) is a lignin model compound that mimics the β-O-4 bond in lignin . It is primarily targeted by microorganisms for degradation . The compound serves as a substrate to mimic the microbial degradation of cell walls of lignin-living plants .
Mode of Action
The interaction of Gβ2 with its targets involves a series of biochemical reactions. The compound is stable under exposure to moderate pH and several bacterial strains, which have been successfully used previously for biodegradation of other recalcitrant pollutants .
Pharmacokinetics
It is known that the compound is microbially degradable .
Result of Action
The degradation of Gβ2 results in the breakdown of the β-O-4 bond in the compound, leading to the formation of various products. The major product through Cβ-O homolysis at low temperatures is guaiacol . At high temperatures, the products obtained from Cβ-O homolysis and Cβ-O concerted decomposition undergo secondary thermal cracking, generating a large number of small molecule products .
Biochemical Analysis
Biochemical Properties
Guaiacylglycerol-beta-guaiacyl ether is involved in various biochemical reactions, particularly those related to lignin degradation. It interacts with several enzymes, including laccases and peroxidases, which catalyze the oxidation of lignin. These enzymes facilitate the cleavage of the β-O-4 bond in this compound, leading to the formation of smaller phenolic compounds. Additionally, this compound can interact with microbial enzymes during biodegradation processes, further contributing to lignin breakdown .
Cellular Effects
This compound influences various cellular processes, particularly in plant cells. It affects cell signaling pathways by modulating the activity of enzymes involved in lignin biosynthesis and degradation. This compound can also impact gene expression related to lignin metabolism, leading to changes in cellular metabolism and function. In microbial cells, this compound can induce the expression of lignin-degrading enzymes, enhancing the microbial degradation of lignin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lignin-degrading enzymes. These enzymes bind to the compound and catalyze the cleavage of the β-O-4 bond, resulting in the formation of smaller phenolic compounds. This process involves both homolytic and heterolytic cleavage mechanisms, depending on the enzyme and reaction conditions. Additionally, this compound can act as a substrate for oxidative enzymes, leading to the formation of reactive oxygen species that further contribute to lignin degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under moderate pH conditions and can withstand microbial biodegradation. It can undergo degradation under subcritical water treatment and pyrolysis conditions. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects, particularly in terms of oxidative stress and cellular damage. Threshold effects may also be observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to lignin degradation. It interacts with enzymes such as laccases and peroxidases, which catalyze the oxidation of the compound and facilitate the cleavage of the β-O-4 bond. This process leads to the formation of smaller phenolic compounds that can be further metabolized by microbial enzymes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these transporters, as well as by its chemical properties and stability .
Subcellular Localization
This compound can be localized to specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the vacuole or the endoplasmic reticulum. The subcellular localization of this compound can influence its interactions with enzymes and other biomolecules, as well as its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaiacylglycerol-beta-guaiacyl ether can be synthesized through various methods. One common approach involves the reaction of guaiacol with glycidol under basic conditions . The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Guaiacylglycerol-beta-guaiacyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can break the beta-O-4 linkage, leading to the formation of simpler phenolic compounds.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, phenolic compounds, and various substituted derivatives .
Scientific Research Applications
Guaiacylglycerol-beta-guaiacyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the degradation of lignin and the cleavage of beta-O-4 linkages.
Biology: The compound is used to investigate the biodegradation of lignin by various microorganisms.
Industry: The compound is used in the development of bio-based materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
Veratrylglycerol-beta-guaiacyl ether: Another lignin model compound with similar beta-O-4 linkages.
Pinoresinol: A lignan with structural similarities to guaiacylglycerol-beta-guaiacyl ether.
Coniferyl alcohol: A monolignol that is a precursor to lignin and has similar chemical properties.
Uniqueness
This compound is unique in its ability to model the beta-O-4 linkages in lignin, making it particularly valuable for studying lignin degradation and related processes . Its stability under various conditions and its well-defined structure make it an ideal model compound for research .
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-21-13-5-3-4-6-14(13)23-16(10-18)17(20)11-7-8-12(19)15(9-11)22-2/h3-9,16-20H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSOILKWHVNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7382-59-4 | |
Record name | 7382-59-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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